An In-depth Technical Guide to the Physicochemical Properties of 4-(oxetan-3-yloxy)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-(oxetan-3-yloxy)benzoic acid
Introduction: The Strategic Value of the Oxetane Moiety in Benzoic Acid Scaffolds for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic modification of established pharmacophores is a cornerstone of innovation. Benzoic acid derivatives have long been recognized for their versatile roles in drug design, serving as key building blocks in a multitude of therapeutic agents.[1][2][3] The introduction of novel substituents allows for the fine-tuning of a molecule's physicochemical properties, which in turn governs its pharmacokinetic and pharmacodynamic behavior. This guide focuses on 4-(oxetan-3-yloxy)benzoic acid, a molecule that marries the foundational benzoic acid scaffold with the increasingly popular oxetane ring.
The oxetane moiety, a four-membered cyclic ether, has garnered significant attention as a bioisostere for commonly used functional groups.[4][5] Its incorporation can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while also introducing a three-dimensional character that can enhance target engagement.[4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(oxetan-3-yloxy)benzoic acid, offering both predicted data and detailed experimental protocols for their empirical determination. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to effectively utilize this promising chemical entity in their research endeavors.
Molecular Identity and Core Physicochemical Parameters
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. For 4-(oxetan-3-yloxy)benzoic acid, a combination of computational predictions and structural data provides a solid starting point for its characterization.
| Identifier/Parameter | Value | Source |
| Chemical Name | 4-(oxetan-3-yloxy)benzoic acid | - |
| Synonyms | Benzoic acid, 4-(3-oxetanyloxy)- | [6] |
| CAS Number | 1349717-15-2 | [6] |
| Molecular Formula | C₁₀H₁₀O₄ | [6] |
| Molecular Weight | 194.18 g/mol | [6] |
| Predicted pKa | 4.37 ± 0.10 | [6] |
| Topological Polar Surface Area | 55.8 Ų | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Rotatable Bond Count | 3 | [6] |
Note: The LogP value for this specific compound is not available from reliable sources. A predicted XLogP3-AA value of 194.05790880 found in one database is considered erroneous.[6] For the closely related compound, 4-(oxetan-3-yl)benzoic acid, a predicted LogP of 1.4986 has been reported.[7] Given the structural similarity, it is plausible that the LogP of 4-(oxetan-3-yloxy)benzoic acid is also in a similar range, though this requires experimental verification.
Experimental Determination of Key Physicochemical Properties
While predicted data offers valuable initial insights, empirical determination of physicochemical properties is crucial for accurate modeling and application in drug discovery. The following sections provide detailed, self-validating protocols for key experiments.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
The melting point is a fundamental indicator of a compound's purity and thermal stability.
-
Rationale for Method Selection: DSC is a highly accurate and reproducible method for determining the melting point and enthalpy of fusion, providing more information than the traditional capillary method.
-
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of 4-(oxetan-3-yloxy)benzoic acid into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak.
-
Aqueous pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is critical for understanding a compound's ionization state at physiological pH, which influences its solubility, permeability, and target binding.
-
Rationale for Method Selection: Potentiometric titration is a robust and widely accepted method for the accurate determination of pKa values.
-
Experimental Protocol:
-
Sample Preparation: Prepare a 0.01 M solution of 4-(oxetan-3-yloxy)benzoic acid in water. Gentle warming may be required to aid dissolution, followed by cooling to room temperature.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding small increments of the titrant and recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
-
Lipophilicity (LogP/LogD) Determination
Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH are crucial parameters.
-
Rationale for Method Selection: The shake-flask method is the "gold standard" for LogP/LogD determination due to its direct measurement principle.[8][9] Reverse-phase HPLC offers a high-throughput alternative that correlates well with shake-flask results.[10]
-
Shake-Flask Method Protocol (for LogD at pH 7.4):
-
Phase Preparation: Prepare a phosphate buffer at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the pH 7.4 buffer.
-
Sample Preparation: Dissolve 4-(oxetan-3-yloxy)benzoic acid in the buffered aqueous phase to a known concentration.
-
Partitioning: Mix equal volumes of the drug-containing buffered aqueous phase and the buffer-saturated n-octanol in a sealed vial. Shake vigorously to ensure thorough mixing and then allow the phases to separate completely.
-
Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: LogD = log₁₀([Concentration in n-octanol] / [Concentration in aqueous phase]).
-
-
Reverse-Phase HPLC Method Protocol (for LogP estimation):
-
Calibration: Prepare a series of standard compounds with known LogP values.
-
Chromatography: Analyze the standard compounds and 4-(oxetan-3-yloxy)benzoic acid on a reverse-phase HPLC column (e.g., C18) using an isocratic mobile phase of methanol/water or acetonitrile/water.
-
Data Collection: Record the retention time (t_R) for each compound.
-
Calculation: Calculate the capacity factor (k') for each compound: k' = (t_R - t₀) / t₀, where t₀ is the void time.
-
Correlation: Plot the log(k') of the standard compounds against their known LogP values. Determine the LogP of 4-(oxetan-3-yloxy)benzoic acid by interpolating its log(k') value on the calibration curve.
-
Solubility Profile
A compound's solubility in both aqueous and organic media is a critical factor in its formulation and bioavailability.
-
Aqueous Solubility: Benzoic acid itself has low solubility in cold water, which increases with temperature.[10][11] The presence of the polar oxetane and carboxylic acid groups in 4-(oxetan-3-yloxy)benzoic acid suggests some degree of aqueous solubility, which will be pH-dependent due to the ionizable carboxyl group.
-
Organic Solubility: Benzoic acid is generally soluble in organic solvents like ethanol, methanol, and acetone.[10][11] It is expected that 4-(oxetan-3-yloxy)benzoic acid will also exhibit good solubility in polar organic solvents.
-
Experimental Protocol for Thermodynamic Solubility:
-
Sample Preparation: Add an excess amount of 4-(oxetan-3-yloxy)benzoic acid to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer, simulated gastric fluid, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Centrifuge or filter the suspension to remove undissolved solid.
-
Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from strong bases and oxidizing agents.
Conclusion and Future Directions
4-(oxetan-3-yloxy)benzoic acid represents a molecule of significant interest for researchers in drug discovery and materials science. Its predicted physicochemical properties, particularly its pKa and anticipated solubility enhancements from the oxetane moiety, position it as a valuable building block for creating novel compounds with potentially improved ADME profiles. The lack of extensive experimental data in the public domain underscores the opportunity for further characterization. The protocols detailed in this guide provide a robust framework for researchers to empirically determine the key physicochemical parameters of this compound, thereby enabling its confident application in synthesis and screening campaigns. Future work should focus on the experimental validation of these properties and the exploration of this scaffold in various therapeutic areas, leveraging the unique advantages conferred by the oxetane ring.
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